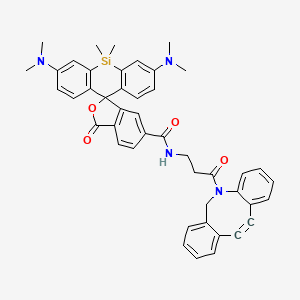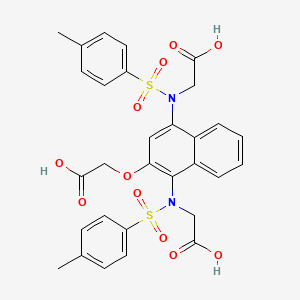
Amiodarone-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amiodarone-d5 (hydrochloride) is a deuterated form of amiodarone hydrochloride, a class III antiarrhythmic agent. It is primarily used in the treatment of various types of cardiac arrhythmias, including ventricular and supraventricular arrhythmias. The deuterated version, Amiodarone-d5, is often used in scientific research to study the pharmacokinetics and metabolism of amiodarone due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amiodarone-d5 (hydrochloride) involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Amiodarone-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Amiodarone-d5 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.
Applications De Recherche Scientifique
Amiodarone-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of amiodarone.
Biology: Employed in metabolic studies to understand the biotransformation of amiodarone in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amiodarone.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic efficacy of amiodarone.
Mécanisme D'action
Amiodarone-d5 (hydrochloride) exerts its effects through multiple mechanisms:
Potassium Channel Blockade: Prolongs the cardiac action potential duration by inhibiting potassium efflux.
Sodium Channel Blockade: Depresses sodium influx, reducing the excitability of cardiac cells.
Calcium Channel Blockade: Depresses calcium influx, affecting the contractility of cardiac muscle.
Adrenergic Receptor Antagonism: Partially antagonizes alpha and beta receptors, reducing adrenergic stimulation.
These mechanisms collectively contribute to the antiarrhythmic properties of Amiodarone-d5 (hydrochloride), making it effective in managing various cardiac arrhythmias.
Comparaison Avec Des Composés Similaires
Dronedarone: An analogue of amiodarone designed to cause fewer adverse effects but is less effective.
Sotalol: Another class III antiarrhythmic agent with similar potassium channel blocking properties.
Ibutilide: A class III antiarrhythmic used for the acute conversion of atrial fibrillation and atrial flutter.
Uniqueness: Amiodarone-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Its broad spectrum of action, affecting multiple ion channels and receptors, distinguishes it from other antiarrhythmic agents.
Propriétés
Formule moléculaire |
C25H30ClI2NO3 |
|---|---|
Poids moléculaire |
686.8 g/mol |
Nom IUPAC |
(2-butyl-1-benzofuran-3-yl)-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,5D2; |
Clé InChI |
ITPDYQOUSLNIHG-LZEVYCDZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I.Cl |
SMILES canonique |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl phosphate](/img/structure/B12386520.png)




![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)







